
5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol is a chemical compound with a unique structure that includes an isoindoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure allows for diverse chemical reactivity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by cyclization. One common method includes the reduction of 5-(2-nitroethyl)-octahydro-1H-isoindole using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Fully saturated isoindoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Aminoethyl)-octahydro-1H-isoindoline
- 5-(2-Aminoethyl)-tetrahydro-1H-isoindol-5-ol
- 5-(2-Aminoethyl)-hexahydro-1H-isoindol-5-ol
Uniqueness
5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol is unique due to its fully saturated isoindoline ring system, which imparts distinct chemical and physical properties. Compared to its partially saturated analogs, this compound exhibits greater stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
5-(2-aminoethyl)-1,2,3,3a,4,6,7,7a-octahydroisoindol-5-ol |
InChI |
InChI=1S/C10H20N2O/c11-4-3-10(13)2-1-8-6-12-7-9(8)5-10/h8-9,12-13H,1-7,11H2 |
InChI-Schlüssel |
WTHIOFDEQGKIKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2C1CNC2)(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



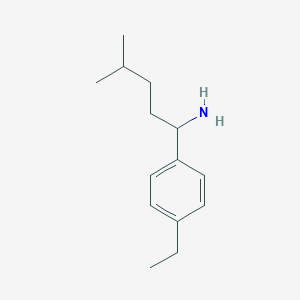

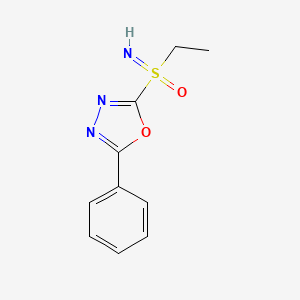
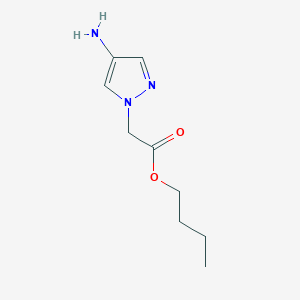
![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)
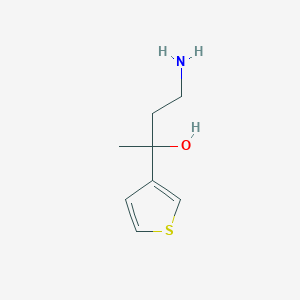
![3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)
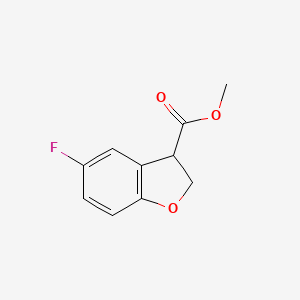

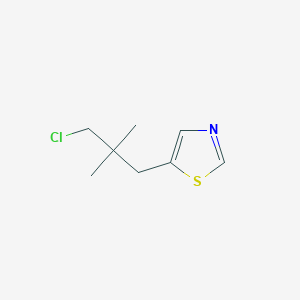
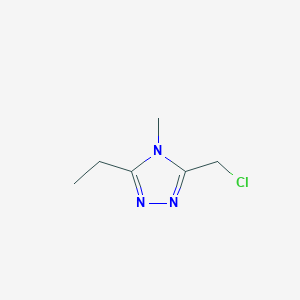
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)
